molecular formula C9H17Cl B13185277 (1-Chloro-2-methylpentan-2-yl)cyclopropane

(1-Chloro-2-methylpentan-2-yl)cyclopropane

Cat. No.: B13185277
M. Wt: 160.68 g/mol
InChI Key: IIQNWEVOMNSEQZ-UHFFFAOYSA-N
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Description

(1-Chloro-2-methylpentan-2-yl)cyclopropane is an organic compound with the molecular formula C₉H₁₇Cl It is characterized by a cyclopropane ring substituted with a 1-chloro-2-methylpentan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloro-2-methylpentan-2-yl)cyclopropane typically involves the reaction of cyclopropane with 1-chloro-2-methylpentane under specific conditions. The reaction is often catalyzed by a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding alcohols or ketones.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding hydrocarbons.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of alcohols, ethers, or amines.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alkanes or cyclopropanes.

Scientific Research Applications

(1-Chloro-2-methylpentan-2-yl)cyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Chloro-2-methylpentan-2-yl)cyclopropane involves its interaction with specific molecular targets, leading to various chemical transformations. The cyclopropane ring is known for its high strain energy, making it reactive towards nucleophiles and electrophiles. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and products.

Comparison with Similar Compounds

  • (1-Chloro-4-methylpentan-2-yl)cyclopropane
  • (1-Bromo-2-methylpentan-2-yl)cyclopropane
  • (1-Iodo-2-methylpentan-2-yl)cyclopropane

Comparison: (1-Chloro-2-methylpentan-2-yl)cyclopropane is unique due to the presence of the chlorine atom, which influences its reactivity and chemical behavior. Compared to its bromine and iodine analogs, the chlorine derivative is less reactive but more stable, making it suitable for specific applications where controlled reactivity is desired.

Properties

Molecular Formula

C9H17Cl

Molecular Weight

160.68 g/mol

IUPAC Name

(1-chloro-2-methylpentan-2-yl)cyclopropane

InChI

InChI=1S/C9H17Cl/c1-3-6-9(2,7-10)8-4-5-8/h8H,3-7H2,1-2H3

InChI Key

IIQNWEVOMNSEQZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CCl)C1CC1

Origin of Product

United States

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